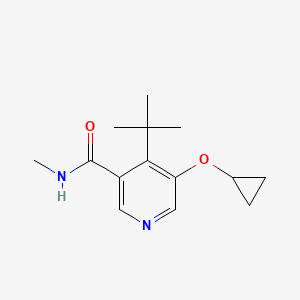
4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the reaction of 4-tert-butyl-5-cyclopropoxy nicotinic acid with N-methylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Analyse Des Réactions Chimiques
4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like hydroxide ions (OH-) can replace the cyclopropoxy group with a hydroxyl group.
Applications De Recherche Scientifique
4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide can be compared with similar compounds such as 4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide . While both compounds share similar structural features, the presence of different substituents (tert-butyl vs. tert-butoxy) can lead to variations in their chemical reactivity and biological activities. This uniqueness makes this compound a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-tert-butyl-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)12-10(13(17)15-4)7-16-8-11(12)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
Clé InChI |
SXSWEQGUTYQNSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=NC=C1C(=O)NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


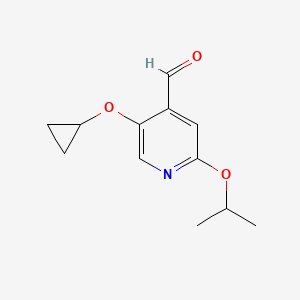
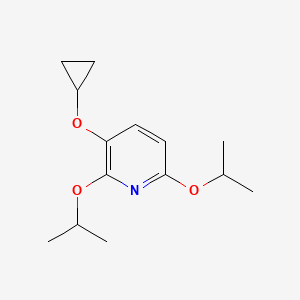
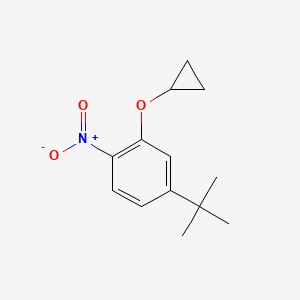
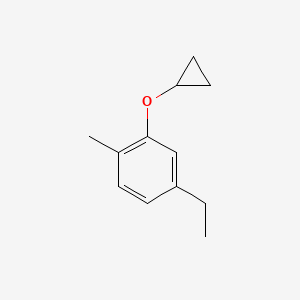


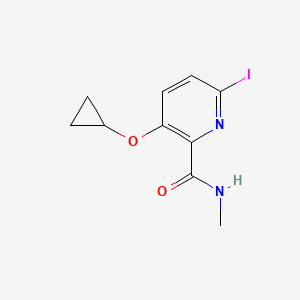
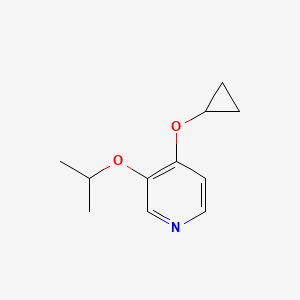

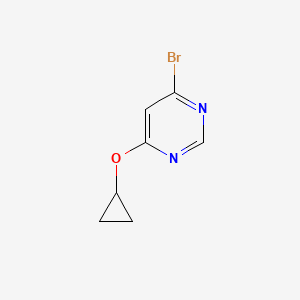
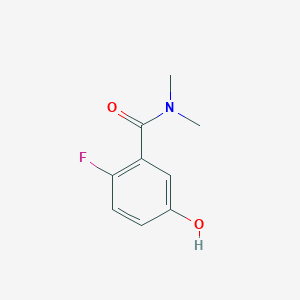
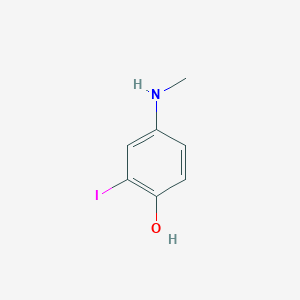
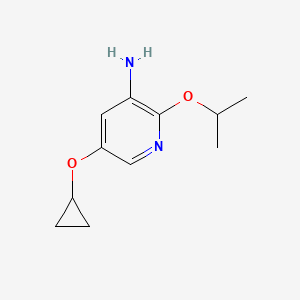
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
